molecular formula C8H9NaO5S B13809024 Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate CAS No. 65036-62-6

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate

Cat. No.: B13809024
CAS No.: 65036-62-6
M. Wt: 240.21 g/mol
InChI Key: SLVTZJLMUXSNJQ-UHFFFAOYSA-M
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Description

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C8H11NaO5S and a molecular weight of 242.22 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate typically involves the sulfonation of alpha-hydroxy-m-methoxytoluene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring its sulfonate group to other molecules. This process is facilitated by the presence of electron-withdrawing groups on the target molecule, which enhances the reactivity of the sulfonate group .

Comparison with Similar Compounds

Similar Compounds

  • Sodium p-toluenesulfonate
  • Sodium benzenesulfonate
  • Sodium methanesulfonate

Uniqueness

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is unique due to its alpha-hydroxy and methoxy functional groups, which provide distinct reactivity and solubility properties compared to other sulfonates. These functional groups also enhance its utility in specific chemical reactions and applications .

Properties

CAS No.

65036-62-6

Molecular Formula

C8H9NaO5S

Molecular Weight

240.21 g/mol

IUPAC Name

sodium;hydroxy-(3-methoxyphenyl)methanesulfonate

InChI

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-3-6(5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

SLVTZJLMUXSNJQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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